1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(methylthio)phenyl)urea
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Overview
Description
Starting Material: 3,4-Dimethoxyphenylpyrrolidinone
Reagents: Isocyanate derivative of 2-(methylthio)aniline
Conditions: Room temperature, solvent-free or in a suitable organic solvent
Reaction: Formation of the final urea compound
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(methylthio)phenyl)urea typically involves multi-step organic reactions
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Formation of Pyrrolidinone Core:
Starting Material: 3,4-Dimethoxybenzaldehyde
Reagents: Ammonium acetate, acetic acid
Conditions: Reflux in ethanol
Reaction: Formation of 3,4-dimethoxyphenylpyrrolidinone
Chemical Reactions Analysis
Types of Reactions: 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(methylthio)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with strong nucleophiles like sodium hydride or organolithium reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium hydride, organolithium reagents
Major Products:
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Hydroxyl derivatives
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Biology: It may serve as a probe to study biochemical pathways and molecular interactions in cells.
Materials Science: The compound’s unique structure could be utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(methylthio)phenyl)urea exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific enzymes, receptor modulation, or interference with cellular signaling pathways.
Comparison with Similar Compounds
- 1-(3,4-Dimethoxyphenyl)-3-(2-(methylthio)phenyl)urea
- 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-phenylurea
- 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxyphenyl)urea
Comparison: 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(methylthio)phenyl)urea is unique due to the presence of both the dimethoxyphenyl and methylthiophenyl groups, which may confer distinct chemical and biological properties compared to its analogs. These structural differences can influence the compound’s reactivity, binding affinity, and overall efficacy in various applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Biological Activity
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(methylthio)phenyl)urea is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The compound's molecular formula is C21H24N2O4 with a molecular weight of 368.43 g/mol. Its structural characteristics include a pyrrolidinone core and a dimethoxyphenyl group, which are critical for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C21H24N2O4 |
Molecular Weight | 368.43 g/mol |
LogP | 2.3307 |
Polar Surface Area | 55.982 Ų |
Hydrogen Bond Acceptors | 6 |
Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biological pathways. Notably, it has been evaluated for its inhibitory effects on indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in immune regulation and cancer progression.
Inhibition of IDO1
Recent studies have shown that compounds based on the phenyl urea scaffold exhibit selective inhibition of IDO1. The presence of specific functional groups in the structure significantly influences their binding affinity and inhibitory potency. For instance, modifications to the phenyl ring can enhance or diminish activity, highlighting the importance of SAR in drug design .
Biological Evaluation
In vitro assays have demonstrated that derivatives of this compound exhibit varying degrees of IDO1 inhibitory activity. A notable study synthesized a series of phenyl urea derivatives and assessed their efficacy against IDO1 and tryptophan 2,3-dioxygenase (TDO). The results indicated that certain substitutions on the phenyl ring led to enhanced IDO1 inhibition while maintaining selectivity over TDO .
Case Studies
- Anti-tumor Activity : In vivo studies have indicated that compounds similar to this compound can exhibit significant anti-tumor effects in xenograft models. For example, a related compound demonstrated efficacy in reducing tumor size in bladder cancer models by inhibiting IDO1 activity, thus enhancing anti-tumor immunity .
- Pharmacokinetics : The pharmacokinetic profiles of these compounds reveal favorable absorption and distribution characteristics, making them suitable candidates for further development as therapeutic agents. Studies have shown that modifications can lead to improved bioavailability and reduced toxicity.
Properties
IUPAC Name |
1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-methylsulfanylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-26-16-9-8-14(11-17(16)27-2)23-12-13(10-19(23)24)21-20(25)22-15-6-4-5-7-18(15)28-3/h4-9,11,13H,10,12H2,1-3H3,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHZCUSZFOMNJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=CC=C3SC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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